

Application Note: Advanced Analytical Characterization of 5-Chloro-3-ethyl-7-azaindole

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Chloro-3-ethyl-7-azaindole

Cat. No.: B13705940

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Strategic Context & Molecule Overview

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry. Functioning as bioisosteres for indoles, they offer improved physicochemical properties, such as enhanced aqueous solubility and favorable pharmacokinetic profiles. These scaffolds are extensively utilized in the development of kinase inhibitors, treatments for Alzheimer's disease via β -amyloid-42 aggregation inhibition¹[1], and recently, as potent inhibitors targeting the SARS-CoV-2 spike-hACE2 protein interaction²[2].

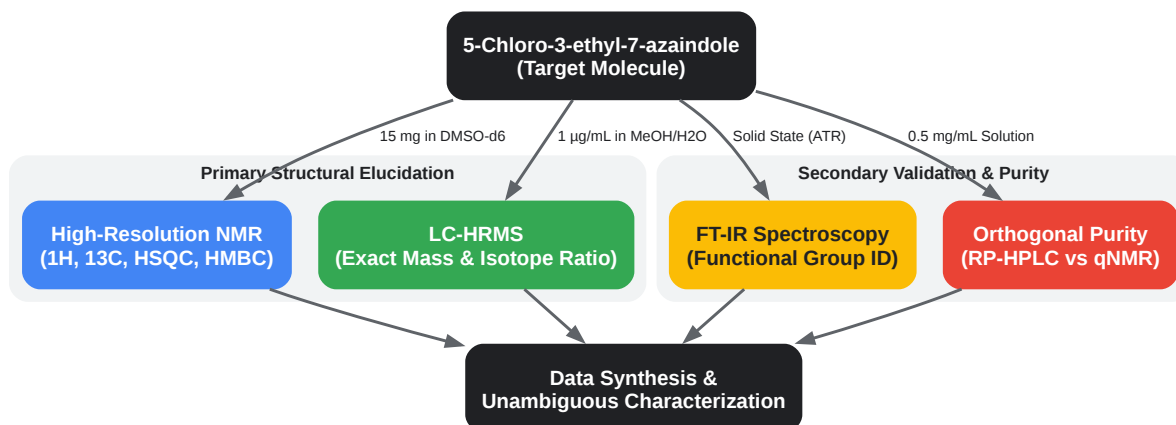
5-Chloro-3-ethyl-7-azaindole (CAS: 2089132-09-0)³[3] incorporates two critical modifications: a lipophilic ethyl group at the electron-rich C3 position and a deactivating chlorine atom at the C5 position of the pyridine ring. Because the C3 position natively possesses the highest electron density in the azaindole core ⁴[4], confirming its substitution is paramount. Unambiguous structural characterization of this building block is critical to ensure downstream synthetic integrity.

Table 1: Physicochemical Properties

Property	Value / Description
Chemical Name	5-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine
CAS Number	2089132-09-0
Molecular Formula	C ₉ H ₉ ClN ₂
Molecular Weight	180.63 g/mol
Monoisotopic Mass	180.0454 Da
Key Functional Groups	Pyrrole N-H, Pyridine Nitrogen, Aryl Chloride

Analytical Strategy & Workflow

To establish a self-validating analytical system, we employ a multi-modal approach. Primary structural elucidation relies on the synergy between High-Resolution NMR and LC-HRMS, while secondary validation ensures bulk purity through orthogonal techniques (HPLC vs. qNMR).



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Caption: Multi-modal analytical workflow for the structural and purity validation of **5-Chloro-3-ethyl-7-azaindole**.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

The fused pyridine ring of the 7-azaindole core fundamentally alters the electronic environment compared to a standard indole. The presence of the electronegative chlorine at C5 eliminates the ortho-coupling typically seen between H-4 and H-5. Consequently, H-4 and H-6 exhibit weak meta-coupling ($J \approx 2.0 - 2.5$ Hz). Furthermore, the ethyl group at C3 disrupts the native H-2/H-3 coupling, causing the H-2 proton to appear as a distinct singlet. This is a critical diagnostic feature confirming substitution at the highly nucleophilic C3 position [4\[4\]](#).

We utilize DMSO- d_6 rather than $CDCl_3$ to prevent the rapid exchange of the pyrrole N-H proton, allowing it to be clearly observed >11.0 ppm.

Step-by-Step Protocol (Self-Validating System)

To ensure the protocol is self-validating, 1D spectra must be cross-referenced with 2D heteronuclear correlation (HMBC) to definitively assign the quaternary carbons (C3, C5, C3a, C7a) and prove the connectivity of the ethyl group.

- **Sample Preparation:** Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO- d_6 .
- **Internal Standardization:** Add 0.05% v/v Tetramethylsilane (TMS) to establish a true 0.00 ppm baseline, ensuring chemical shift accuracy [5\[5\]](#).
- **1H Acquisition:** Acquire at 400 MHz. Parameters: 30° pulse angle, 2.0 s relaxation delay (d1), 16 scans.
- **^{13}C Acquisition:** Acquire at 100 MHz with broad-band proton decoupling. Parameters: 30° pulse angle, 2.0 s d1, minimum 1024 scans to resolve the quaternary C-Cl (C5) carbon.
- **2D Validation (HMBC):** Verify the C3-ethyl linkage by observing long-range coupling (3J) between the ethyl CH_2 protons (~ 2.7 ppm) and the quaternary C3a and C2 carbons.

Table 2: Expected 1H NMR Assignments (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~11.5	br s	-	N-H (H-1)
~8.2	d	~2.0	H-6 (Pyridine, meta to H-4)
~7.9	d	~2.0	H-4 (Pyridine, meta to H-6)
~7.2	s	-	H-2 (Pyrrole, adjacent to N)
~2.7	q	~7.5	CH ₂ (Ethyl group at C3)
~1.2	t	~7.5	CH ₃ (Ethyl group at C3)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality & Experimental Design

Mass spectrometry confirms the exact molecular weight, but more importantly, it validates the presence of the chlorine atom through its distinct isotopic signature. Chlorine naturally occurs as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Therefore, the protonated molecular ion [M+H]⁺ must exhibit a characteristic M / M+2 doublet separated by 1.997 Da. Electrospray Ionization in positive mode (ESI+) is chosen because the basic pyridine nitrogen (N7) readily accepts a proton.

Step-by-Step Protocol

- Sample Preparation: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
- Chromatography: Inject 2 μ L onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 μ m).

- Mobile Phase A: H₂O + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5.0 minutes.
- Mass Analysis: Operate the HRMS in ESI+ mode. Scan range m/z 100-500. Extract the exact mass for C₉H₁₀ClN₂⁺.
- Self-Validation: Calculate the intensity ratio of m/z 181.0527 to 183.0498. A ratio deviating significantly from 3:1 indicates potential co-eluting impurities or halogen exchange.

Table 3: Expected LC-HRMS Isotopic Pattern (Positive ESI)

Ion Species	Formula	Exact Mass (m/z)	Relative Abundance
[M+H] ⁺ (³⁵ Cl)	C ₉ H ₁₀ ³⁵ ClN ₂ ⁺	181.0527	100% (Base Peak)
[M+H] ⁺ (³⁷ Cl)	C ₉ H ₁₀ ³⁷ ClN ₂ ⁺	183.0498	~32%

Purity Assessment: Orthogonal Validation (HPLC vs. qNMR)

Causality & Experimental Design

Relying solely on UV-HPLC for purity can be misleading if synthetic impurities lack a chromophore or possess vastly different extinction coefficients. A robust, self-validating purity system employs orthogonal techniques: Reversed-Phase HPLC for chromatographic separation and quantitative NMR (qNMR) for absolute mass fraction determination⁶[6].

Step-by-Step Protocol

- HPLC System Setup: Utilize a UV detector set to 254 nm (optimal for the azaindole aromatic system). Flow rate: 1.0 mL/min on a C18 column (4.6 mm x 250 mm, 5 μm)⁶[6].

- HPLC Execution: Run a blank injection (Acetonitrile/Water) to rule out column carryover. Inject 10 μL of a 0.5 mg/mL sample solution. Integrate all peaks $>0.05\%$ area to calculate relative chromatographic purity.
- qNMR Execution: Weigh exactly 15.0 mg of the sample and 5.0 mg of a certified internal standard (e.g., Maleic acid) into the same vial. Dissolve in 0.75 mL DMSO- d_6 .
- qNMR Parameters: Crucially, set a long relaxation delay (d_1) of at least 30 seconds ($\geq 5 \times T_1$ of the slowest relaxing proton) to ensure complete magnetization recovery for accurate integration⁶[6]. Compare the absolute purity derived from qNMR against the relative purity from HPLC to validate the batch.

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Sources

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